3-Methoxy-4-nitrobenzoic acid

描述

Significance and Research Context of Substituted Benzoic Acids

Substituted benzoic acids represent a critical class of compounds in chemical and life sciences. They serve as fundamental building blocks in drug discovery and development programs. nih.gov Their structural versatility allows for the synthesis of molecules with specific biological activities. For instance, researchers have designed 2,5-substituted benzoic acid scaffolds that act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in various cancers. acs.org

In the field of medicinal chemistry, these compounds are highly valued. Ortho-amino benzoic acids, for example, are recognized for their anti-inflammatory properties and are considered nitrogen isosteres of the well-known salicylic (B10762653) acid. researchgate.net Furthermore, derivatives such as amino acid ester substituted benzoic acid amides have been explored as potential inhibitors for interactions like the one between the human CD81-receptor and the HCV-E2 protein. openmedicinalchemistryjournal.com The scope of their application extends to targeting infectious diseases, with substituted 3-benzoic acid derivatives being developed as inhibitors of dihydrofolate reductase in M. tuberculosis, offering a potential new avenue for anti-tuberculosis therapies. uef.fi Beyond pharmaceuticals, substituted benzoic acids are also integral to numerous industrial processes. nih.gov

Overview of 3-Methoxy-4-nitrobenzoic Acid's Position in Contemporary Chemical Science

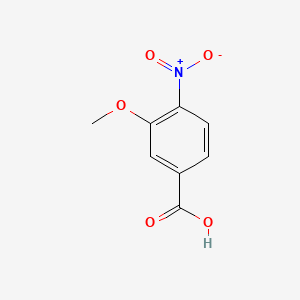

Within the diverse family of substituted benzoic acids, this compound holds a specific and important position, primarily as a chemical intermediate. chembk.com Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

A notable application of this compound is in the synthesis of vorozole (B144775) derivatives. sigmaaldrich.comfishersci.at It is also recognized for its role as a potent and selective inhibitor of aromatase, an enzyme implicated in breast cancer, and it also shows inhibitory activity against serine proteases. biosynth.com Research has also indicated its potential for inhibiting the growth of brain tumors. biosynth.com

Beyond medicinal chemistry, this compound is utilized in the field of analytical chemistry. It has been employed in the detection of nitroaromatic compounds through the use of CdSe-quantum dots. sigmaaldrich.comfishersci.atchemicalbook.com The compound also serves as a raw material for the production of organic dyes. chembk.com Its ester derivative, Methyl 3-methoxy-4-nitrobenzoate, is an intermediate used in the manufacturing of agrochemicals and polymers. cymitquimica.com

Scope and Objectives of Academic Inquiry for this compound

The primary focus of academic research on this compound is its application as a versatile building block in organic synthesis. A significant objective is the development of novel therapeutic agents by leveraging its inherent biological activities. biosynth.com Scientific inquiry is directed at exploring its potential as an inhibitor of key enzymes such as aromatase and serine proteases. biosynth.com

A major goal of the research is the creation of new derivatives with improved biological efficacy or tailored properties. This includes the synthesis of compounds like vorozole derivatives. sigmaaldrich.comfishersci.at Furthermore, its utility is being investigated in the realm of analytical chemistry, particularly for developing new sensory materials for nitroaromatic compounds. sigmaaldrich.comfishersci.at Advanced computational methods, including density functional theory (DFT), are also being used to probe its fundamental chemical properties, such as its distinct nuclear magnetic resonance (NMR) characteristics. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5081-36-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₇NO₅ | chembk.comnih.gov |

| Molecular Weight | 197.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Off-white to light yellow crystalline powder | chembk.comcymitquimica.com |

| Melting Point | 233-235 °C | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water | chembk.comfishersci.at |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)N+[O-] | nih.gov |

| InChIKey | PWURRRRGLCVBMX-UHFFFAOYSA-N | sigmaaldrich.comnih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWURRRRGLCVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198840 | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5081-36-7 | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5081-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxy 4 Nitrobenzoic Acid and Its Analogues

Strategic Approaches to Aryl Nitration and Carboxylation

The core of synthesizing 3-methoxy-4-nitrobenzoic acid lies in the effective introduction of the nitro (NO₂) and carboxyl (-COOH) groups onto the benzene (B151609) ring. The positions of these groups relative to the methoxy (B1213986) (-OCH₃) group are critical and are governed by the principles of electrophilic aromatic substitution.

Regioselective Nitration Techniques

Regioselective nitration is crucial for placing the nitro group at the correct position on the aromatic ring. In the case of a substituted benzene ring, the existing substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. masterorganicchemistry.comyoutube.com The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, a carboxyl group or its ester derivative is a deactivating, meta-directing group, withdrawing electron density from the ring. rsc.org

To synthesize this compound, the nitration is typically performed on a precursor where the directing effects of the substituents favor the desired product. For instance, nitrating 3-methoxybenzoic acid would be challenging as the methoxy group directs to positions 2, 4, and 6, while the carboxyl group directs to position 5. A more effective strategy involves nitrating a precursor like anisole (B1667542) or 4-methoxybenzoic acid. google.comgoogle.com In the case of 4-methoxybenzoic acid, the methoxy group strongly directs the incoming nitro group to the position ortho to it (position 3), overcoming the meta-directing effect of the carboxyl group. google.com

Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion. libretexts.org However, this method can lead to side products and significant acid waste. google.com Alternative, greener methods are being explored, such as using solid zeolite catalysts to improve regioselectivity and reduce waste. google.comcardiff.ac.uk Bismuth nitrate (B79036) has also been shown to be an effective and regioselective nitrating agent for some aromatic compounds. researchgate.net

Carboxylation Strategies for Aromatic Systems

Introducing a carboxyl group onto an aromatic ring can be achieved through several methods. The choice of method depends on the starting material and the other functional groups present.

One classic method is the Kolbe-Schmitt reaction , where a phenoxide is treated with carbon dioxide under high pressure and temperature to yield a hydroxybenzoic acid. wikipedia.orgrsc.org Another common approach involves the use of organometallic reagents. For example, an aryl halide can be converted into a Grignard reagent or an organolithium compound, which then reacts with carbon dioxide to form the corresponding carboxylic acid upon acidification. wikipedia.org

Direct carboxylation of aromatic C-H bonds with CO₂ is an atom-economical approach that has gained significant attention. researchgate.net This can be mediated by bases or transition metal catalysts. rsc.orgresearchgate.net For instance, "Frustrated Lewis Pairs" (FLPs) have been shown to catalyze the carboxylation of aromatics by activating CO₂. scirp.org

Synthesis from Precursors: Mechanistic and Efficiency Considerations

The synthesis of this compound is often accomplished through the chemical modification of readily available precursors. The efficiency of these synthetic routes is paramount and involves careful consideration of reaction mechanisms and optimization of conditions.

Oxidative Routes: Mechanistic Elucidation and Optimization

A common and efficient route to this compound involves the oxidation of 3-methoxy-4-nitrotoluene. The methyl group of the toluene (B28343) derivative is oxidized to a carboxylic acid.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or alkaline conditions are frequently used for this transformation. orgsyn.orggoogle.com The mechanism of permanganate oxidation of alkylbenzenes is complex and can proceed through different pathways, including hydrogen atom transfer or hydride transfer, depending on the reaction conditions. researchgate.netnih.govresearchgate.netnih.goviosrjournals.org

Optimization of these oxidative reactions is key to maximizing yield and minimizing side reactions. Factors such as temperature, reaction time, and the molar ratio of reactants must be carefully controlled. For example, a method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing 2,4-dimethyl-nitrobenzene with dilute nitric acid highlights the importance of controlling feed ratio, reaction temperature, pressure, and time to solve problems of low conversion and by-product formation. google.com

Interactive Data Table: Comparison of Oxidizing Agents for Toluene Derivatives

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Alkaline, heat | High yield, effective | Produces MnO₂ waste |

| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric acid, heat | Strong, cost-effective | Generates toxic chromium waste |

| Nitric Acid (HNO₃) | Heat, pressure | Can be recycled | Can lead to further nitration |

Electrosynthesis offers a greener and more sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. acs.org This approach can be applied to both nitration and carboxylation reactions.

Electrochemical nitration can be performed using various nitro sources. For instance, the electrochemical oxidation of nitrite (B80452) (NO₂⁻) can generate nitrogen dioxide (NO₂), which then acts as the nitrating agent. researchgate.netnih.govuni-mainz.deresearchgate.net This method avoids the use of concentrated nitric and sulfuric acids.

Electrochemical carboxylation involves the reduction of an organic substrate at the cathode in the presence of carbon dioxide. beilstein-journals.org This has been successfully applied to a variety of compounds, including organic halides. beilstein-journals.org The potential applicability of electrosynthesis to produce this compound could involve the electrochemical carboxylation of a suitable precursor like 1-chloro-3-methoxy-4-nitrobenzene or the anodic oxidation of 3-methoxy-4-nitrotoluene. acs.orgresearchgate.netnih.govgre.ac.uk

Multi-Step Conversions: Reaction Sequence Design and Yield Enhancement

One possible multi-step synthesis starts from 3-methoxy-4-hydroxybenzoic acid. This involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization, and chlorination, followed by amination reactions to produce related complex molecules. mdpi.com Another approach starts from o-nitroanisole, which undergoes chloromethylation followed by oxidation to yield 3-nitro-4-methoxybenzoic acid. google.com A patent describes a method starting from 3-alkoxy-4-acetoxybenzaldehyde, which is nitrated, deacetylated, methylated, and then oxidized to the desired benzoic acid derivative. google.com

Yield enhancement in multi-step syntheses is achieved by optimizing each individual step and carefully purifying the intermediates. truman.edu This includes choosing the right reagents, solvents, and reaction conditions to minimize the formation of by-products.

Interactive Data Table: Example of a Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Product |

| 1 | o-Nitroanisole | Formaldehyde, HCl, H₂SO₄ | 3-Nitro-4-methoxybenzyl chloride |

| 2 | 3-Nitro-4-methoxybenzyl chloride | Nitric acid | 3-Nitro-4-methoxybenzoic acid |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical area of research, aimed at reducing the environmental impact of its production. Traditional synthetic routes often involve harsh reagents and generate significant waste streams. Modern methodologies, however, focus on improving efficiency and minimizing hazardous byproducts by adhering to principles such as waste prevention, atom economy, and the use of safer chemicals and solvents.

A notable advancement in the green synthesis of this compound involves the oxidation step. Conventional methods have often relied on strong oxidizing agents like potassium permanganate. While effective, the use of potassium permanganate results in the formation of manganese dioxide waste, which poses environmental disposal challenges. An alternative, greener approach utilizes nitric acid as the oxidizing agent for precursors like 3-nitro-4-methoxy benzyl (B1604629) chloride or 3-nitro-4-methoxy benzyl alcohol. google.com This method is advantageous as it eliminates the generation of solid manganese waste, aligning with the principle of waste prevention. google.com The reaction can be carried out using a 10-70% nitric acid solution at temperatures ranging from 0-110 °C, yielding a high-purity product. google.com Furthermore, the nitric acid mother liquor can potentially be recovered and reused for subsequent batches, enhancing the sustainability of the process. google.com

Another key area for the application of green chemistry is in the nitration of 4-alkoxybenzoic acids, a common pathway to obtaining this compound. The classical approach often employs a mixture of concentrated nitric acid and sulfuric acid, which generates a substantial amount of acidic waste that is difficult to treat and recycle. google.com Additionally, some older methods utilized halogenated hydrocarbon solvents, such as carbon tetrachloride, which are now recognized as environmentally harmful. google.com

To address these issues, a greener nitration process has been developed that uses 40-80% nitric acid in the absence of both sulfuric acid and halogenated solvents. google.com This method involves reacting 4-alkoxybenzoic acid with an excess of aqueous nitric acid (at least 8 times the weight of the starting material) at a temperature of 30-100°C. google.com This process not only prevents the formation of dinitro byproducts but also eliminates the generation of mixed acidic waste, as the nitric acid can be more readily recovered. google.com By avoiding hazardous solvents and reducing acidic waste, this methodology represents a significant step towards a more environmentally benign synthesis. google.com

The table below summarizes and compares the traditional and greener synthetic approaches, highlighting the improvements in environmental performance.

| Parameter | Traditional Method (Oxidation) | Green Method (Oxidation) google.com | Traditional Method (Nitration) google.com | Green Method (Nitration) google.com |

| Oxidizing/Nitrating Agent | Potassium Permanganate | 10-70% Nitric Acid | Mixed Acid (H₂SO₄/HNO₃) | 40-80% Nitric Acid |

| Solvent | Not specified | Aqueous | Halogenated Hydrocarbons (e.g., CCl₄) | None (excess nitric acid acts as solvent) |

| Key Waste Product(s) | Manganese Dioxide (MnO₂) | Recoverable Nitric Acid Solution | Diluted Acidic Waste (H₂SO₄/HNO₃) | Recoverable Nitric Acid Solution |

| Environmental Impact | Solid waste generation | Reduced waste, no heavy metals | Use of hazardous solvents, acidic wastewater | Elimination of hazardous solvents and mixed acid waste |

| Yield | Lower | High (e.g., 87-91%) | Variable, risk of side products | High |

| Product Purity | Lower | High (e.g., >99%) | Requires significant purification | High |

These advancements demonstrate a clear trend towards developing more sustainable and environmentally responsible methods for the industrial production of this compound. By focusing on the core principles of green chemistry, researchers are able to devise synthetic routes that are not only safer and cleaner but also more efficient and economically viable.

Structure Reactivity Relationship and Mechanistic Studies of 3 Methoxy 4 Nitrobenzoic Acid

Electronic Effects of Methoxy (B1213986) and Nitro Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 3-Methoxy-4-nitrobenzoic acid is a result of the competing electronic effects of its substituents. The methoxy group is a powerful activating group. minia.edu.eg While oxygen is highly electronegative, creating an electron-withdrawing inductive effect (-I), its non-bonding electron pairs participate in resonance with the aromatic ring, donating electron density (+R effect). minia.edu.eg This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group (positions 2, 4, and 6). youtube.com

Conversely, the nitro group is one of the strongest deactivating groups. libretexts.org Both its inductive (-I) and resonance (-R) effects withdraw electron density from the aromatic ring, making the ring significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution. msu.edulibretexts.org Similarly, the carboxyl group also acts as a deactivating, electron-withdrawing group. libretexts.org

In this compound, the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing nitro and carboxyl groups exert a combined influence. The strong activating nature of the methoxy group makes the ring more reactive than nitrobenzene (B124822) but less reactive than anisole (B1667542) (methoxybenzene). For electrophilic attack, the methoxy group directs incoming electrophiles to positions 2 and 6. The nitro group directs to positions 2 and 6 (meta to itself), and the carboxyl group directs to position 5 (meta to itself). The consensus of these directing effects strongly favors substitution at the 2 and 6 positions, which are activated by the methoxy group and not sterically hindered.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|---|

| -COOH (Carboxyl) | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -OCH₃ (Methoxy) | 3 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NO₂ (Nitro) | 4 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Reaction Mechanisms Involving the Carboxyl Group

The carboxyl group is a key site for various derivatization reactions, enabling the synthesis of esters, acyl chlorides, and other related compounds.

This compound undergoes esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

The kinetics of this reaction are influenced by the electronic nature of the substituents. The electron-withdrawing nitro group decreases the electron density on the carbonyl oxygen, making it less basic and thus less readily protonated by the acid catalyst. This effect tends to slow down the rate of esterification compared to unsubstituted benzoic acid. Kinetic studies on similar benzoic acids show the reaction is typically first-order with respect to the carboxylic acid and the alcohol. The rate of reaction increases with temperature, as described by the Arrhenius equation.

| Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) |

|---|---|---|

| 353 | 1.8 x 10⁻⁵ | ~58 kJ/mol |

| 363 | 3.5 x 10⁻⁵ | |

| 373 | 6.7 x 10⁻⁵ |

For the synthesis of more complex derivatives, the carboxylic acid can be converted into a more reactive acyl chloride. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas.

The resulting 3-methoxy-4-nitrobenzoyl chloride is a versatile intermediate. google.com As a highly electrophilic compound, it reacts readily with a wide range of nucleophiles. For example, reaction with amines yields amides, while reaction with alcohols (in the absence of an acid catalyst) produces esters. This two-step process is often more efficient for creating esters and amides than direct reaction with the carboxylic acid. nih.gov

Reactivity of the Nitro Group: Reduction and Substitution Pathways

The nitro group is a site of significant chemical reactivity, primarily involving reduction to an amino group or, under specific conditions, nucleophilic substitution.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be accomplished using various reducing agents:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a common and clean method. commonorganicchemistry.com

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for this reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for reducing aromatic nitro groups in the presence of other sensitive functional groups. stackexchange.com

The resulting compound, 3-amino-4-methoxybenzoic acid, is a valuable precursor for the synthesis of dyes and pharmaceutical compounds. google.com

While less common, the nitro group can also act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. libretexts.org For this to occur, the aromatic ring must be highly electron-deficient, a condition met in this molecule due to the presence of both the nitro and carboxyl groups. The reaction proceeds via the addition of a strong nucleophile (e.g., a methoxide (B1231860) ion) to the carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring. The presence of the electron-withdrawing carboxyl group ortho to the nitro group can help stabilize the negative charge of the Meisenheimer complex, facilitating the substitution. nih.gov

Impact of Substituents on Aromatic Ring Transformations

The collective influence of the methoxy, nitro, and carboxyl substituents defines the regioselectivity and rate of any further transformations on the aromatic ring.

For Nucleophilic Aromatic Substitution: The ring is strongly activated towards nucleophilic attack. The potent electron-withdrawing effects of the nitro and carboxyl groups lower the electron density of the ring, making it susceptible to attack by strong nucleophiles. The most likely positions for attack are the carbons bearing the nitro group (C4) or potentially other positions activated by the combined withdrawing effects.

Computational and Theoretical Investigations of 3 Methoxy 4 Nitrobenzoic Acid

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For 3-Methoxy-4-nitrobenzoic acid, these techniques have been employed to determine its stable geometric configuration and to analyze its electronic landscape.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for predicting the molecular structures and properties of organic compounds. In the case of this compound, DFT calculations have been utilized to determine its optimized molecular geometry.

One key study employed the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, a popular and reliable method for many organic systems. This functional, combined with the 6-311G** basis set, was used to calculate the most stable conformation of the molecule. These calculations provide precise details on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and reactivity. While the specific optimized geometric parameters are part of detailed research publications, the general finding is that these theoretical calculations provide a robust model of the molecular structure.

| Parameter | Calculated Value |

| Bond Lengths (Å) | Data not available in publicly accessible literature |

| C-C (aromatic) | Data not available in publicly accessible literature |

| C-O (methoxy) | Data not available in publicly accessible literature |

| C=O (carboxyl) | Data not available in publicly accessible literature |

| C-O (carboxyl) | Data not available in publicly accessible literature |

| N-O (nitro) | Data not available in publicly accessible literature |

| Bond Angles (°) | Data not available in publicly accessible literature |

| C-C-C (aromatic) | Data not available in publicly accessible literature |

| C-O-C (methoxy) | Data not available in publicly accessible literature |

| O-C=O (carboxyl) | Data not available in publicly accessible literature |

| O-N-O (nitro) | Data not available in publicly accessible literature |

| Table 1: Representative calculated geometrical parameters for this compound using DFT. Note: Specific values from dedicated studies were not available in the searched literature. |

Ab Initio Calculations and Basis Set Selection

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, represent another class of methods for studying molecular properties. The accuracy of these calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

For molecules of the size and complexity of this compound, a careful selection of the basis set is crucial to balance computational cost and accuracy. Larger basis sets, such as those from the Pople family (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but require more computational resources. While ab initio methods are a standard approach for such analyses, specific studies detailing their application and the rationale for basis set selection for this compound are not prominently found in the surveyed literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm structural assignments and understand the electronic environment of the molecule.

Vibrational Spectroscopy (FTIR, Raman) Analysis and Theoretical Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations, primarily using DFT, are essential for assigning the observed experimental bands to specific molecular motions.

The process involves calculating the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. A detailed theoretical assignment for the FTIR and Raman spectra of this compound, including a table correlating calculated and experimental frequencies, is not available in the reviewed scientific literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch (carboxyl) | Data not available | Data not available | Carboxylic acid O-H stretching |

| C-H stretch (aromatic) | Data not available | Data not available | Aromatic C-H stretching |

| C=O stretch (carboxyl) | Data not available | Data not available | Carboxylic acid C=O stretching |

| N-O stretch (nitro, asymm.) | Data not available | Data not available | Asymmetric NO₂ stretching |

| N-O stretch (nitro, symm.) | Data not available | Data not available | Symmetric NO₂ stretching |

| C-O stretch (methoxy) | Data not available | Data not available | Methoxy (B1213986) C-O stretching |

| Table 2: Illustrative table for the theoretical assignment of vibrational spectra. Note: Specific data for this compound was not found in the available literature. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. Computational methods, particularly DFT, can predict the NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the assignment of NMR signals. However, specific studies detailing the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound are not present in the surveyed literature.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H (carboxyl) | Data not available | Data not available |

| H (aromatic) | Data not available | Data not available |

| H (methoxy) | Data not available | Data not available |

| ¹³C NMR | ||

| C (carboxyl) | Data not available | Data not available |

| C (aromatic) | Data not available | Data not available |

| C (methoxy) | Data not available | Data not available |

| Table 3: Representative table for NMR chemical shift predictions. Note: Specific computational data for this compound is not available in the reviewed literature. |

Molecular Modeling and Simulation

Beyond the quantum chemical characterization of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in condensed phases, such as in solution or in the solid state. These methods can provide insights into intermolecular interactions, solvation effects, and crystal packing. However, specific molecular modeling and simulation studies focused on this compound are not detailed in the publicly available scientific literature.

Conformational Analysis and Energy Landscapes

A full conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles, such as those associated with the carboxylic acid and methoxy groups relative to the benzene (B151609) ring.

The primary rotations determining the conformational landscape of this compound would be around the following bonds:

The C-C bond connecting the carboxylic group to the aromatic ring.

The C-O bond of the methoxy group attached to the ring.

Density Functional Theory (DFT) calculations, a common method for such analyses, would be employed to calculate the energy of each conformation. This process would reveal the most stable (lowest energy) three-dimensional arrangement of the atoms. For instance, studies on similar benzoic acid derivatives often show that the planar conformation of the carboxylic acid group relative to the benzene ring is energetically favored due to conjugation, though steric hindrance from adjacent substituents can lead to non-planar ground states. The orientation of the methoxy and nitro groups would further influence the energy landscape.

Without specific studies, it is not possible to provide a data table of relative energies for the different conformers of this compound.

Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions is fundamental to understanding how molecules arrange themselves in a crystalline solid. This arrangement, or crystal packing, is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, the key functional groups capable of forming significant intermolecular interactions are:

Carboxylic acid group (-COOH): This group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl and hydroxyl oxygens). In the solid state, carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

Nitro group (-NO2): The oxygen atoms of the nitro group are effective hydrogen bond acceptors.

Methoxy group (-OCH3): The ether oxygen can act as a weak hydrogen bond acceptor.

As no experimentally determined crystal structure for this compound is available in open crystallographic databases, a detailed analysis of its crystal packing and a corresponding data table of intermolecular interactions cannot be generated.

Derivatives of 3 Methoxy 4 Nitrobenzoic Acid: Synthesis and Functionalization

Design Principles for Novel 3-Methoxy-4-nitrobenzoic Acid Derivatives

The design of new derivatives of this compound is primarily driven by the goal of synthesizing molecules with specific biological activities or material properties. The strategic placement of the methoxy (B1213986), nitro, and carboxylic acid groups offers multiple points for modification, allowing chemists to fine-tune the steric and electronic properties of the final compound.

A key application of this scaffold is in medicinal chemistry, where it serves as a starting material for various therapeutic agents. For instance, it has been used in the synthesis of vorozole (B144775) derivatives and as a template for aromatase and dual aromatase-steroid sulfatase inhibitors. fishersci.ca Derivatives have also been investigated for their potential as inhibitors of serine proteases and other kinases, highlighting their utility in developing anti-cancer agents. biosynth.com The core design principle involves modifying the functional groups to optimize interactions with biological targets, such as enzymes or receptors, thereby enhancing efficacy and selectivity.

In the realm of materials science, derivatives are crucial intermediates for organic pigments. google.com The nitro group can be reduced to an amino group, which can then be diazotized to form azo dyes. The specific shade and properties of the resulting pigment are determined by the nature of the substituents on the aromatic ring. Therefore, the design of novel derivatives focuses on introducing functionalities that will impart desired colors, stability, and performance characteristics to the final dye product.

Functional Group Interconversions and Modifications

The chemical versatility of this compound stems from the distinct reactivity of its three primary functional groups. Each can be selectively modified to yield a wide array of derivatives.

The carboxylic acid group is a prime site for derivatization, most commonly through conversion to esters and amides. These modifications are fundamental steps in the synthesis of more complex molecules, including many active pharmaceutical ingredients.

Ester Synthesis: Esterification of the carboxyl group can be achieved through various standard methods. One documented approach involves the methylation of a mixture containing a hydroxy-nitrobenzoic acid and this compound using dimethyl sulphate in the presence of potassium hydroxide (B78521) to yield the corresponding methyl ester. google.com

Amide Synthesis: Amide formation significantly diversifies the range of accessible derivatives. A common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. For example, treatment of this compound with oxalyl chloride in tetrahydrofuran (B95107) (THF) with a catalytic amount of N,N-dimethylformamide (DMF) yields the intermediate 3-methoxy-4-nitrobenzoyl chloride. This activated intermediate can then be reacted with an amine, such as ammonia, to produce the corresponding amide, 3-methoxy-4-nitrobenzamide. google.com

| Starting Material | Reagents | Product |

| This compound | 1. Oxalyl dichloride, DMF2. Ammonia | 3-Methoxy-4-nitrobenzamide |

| 4-Hydroxy-3-nitrobenzoic acid / 4-Methoxy-3-nitrobenzoic acid | Dimethyl sulphate, KOH | Methyl 4-methoxy-3-nitrobenzoate |

Nitro Group Transformations: Reduction to Amino Derivatives

The transformation of the nitro group is a critical step, particularly in the synthesis of dye intermediates and certain pharmaceutical precursors. The most common modification is its reduction to an amino group (-NH2), which then serves as a handle for further functionalization.

The reduction of aromatic nitro compounds can be accomplished using a variety of reagents and conditions. google.com This conversion is foundational for creating important intermediates like 3-amino-4-methoxybenzoic acid derivatives, which are precursors to widely used red pigments. google.com

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.

Metal-Acid Systems: Employing metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid).

The resulting amino group is highly versatile. It can undergo diazotization followed by coupling reactions to form azo compounds, a cornerstone of the dye industry. It can also be acylated or alkylated to introduce new substituents, further expanding the library of possible derivatives.

| Functional Group Transformation | Common Reagents | Resulting Functional Group | Key Application |

| Nitro (-NO2) to Amino (-NH2) | Fe/HCl, SnCl2, Catalytic Hydrogenation (H2/Pd-C) | Amino (-NH2) | Synthesis of dye intermediates (e.g., Red KL Base) |

Methoxy Group Manipulations

The methoxy group (-OCH3) on the aromatic ring, while generally stable, can be manipulated to introduce a hydroxyl group (-OH), providing another site for derivatization. This transformation is typically achieved through ether cleavage.

Ether cleavage reactions involve breaking the C-O bond of the ether. wikipedia.org This is often accomplished using strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion on the methyl carbon. youtube.com

Alternatively, Lewis acids such as boron trichloride (B1173362) (BCl3) can be used for demethylation. google.com This method can offer greater selectivity, for instance, preferentially cleaving a methoxy group at one position over another based on the electronic environment. google.com The resulting phenol (B47542) can then be used in subsequent reactions, such as alkylation to introduce different ether groups or conversion to an ester.

| Reaction Type | Reagents | Product Feature |

| Demethylation (Ether Cleavage) | HBr, HI, BCl3 | Hydroxyl group (-OH) |

Stereochemical Considerations in Derivative Synthesis

While this compound itself is an achiral molecule, stereochemistry can become a crucial consideration during the synthesis of its derivatives. Chiral centers can be introduced when new substituents are added or when existing functional groups are modified, leading to the formation of enantiomers or diastereomers.

For example, if the carboxyl group is reacted with a chiral alcohol or amine, the resulting ester or amide will be a diastereomeric mixture if the starting material was racemic, or a single diastereomer if a single enantiomer was used. Similarly, if a reaction creates a new stereocenter on a side chain attached to the aromatic ring, the product may be a racemic mixture that requires separation or a stereoselective synthesis to obtain the desired isomer.

The synthesis and separation of stereoisomers are particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities and metabolic profiles. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are often employed to separate and analyze stereoisomers of derivatives. beilstein-archives.org The synthesis of specific stereoisomers can be achieved by using chiral starting materials, employing chiral catalysts or reagents, or through stereoselective reactions like the Mitsunobu reaction to invert a stereocenter. beilstein-archives.org

Advanced Applications of 3 Methoxy 4 Nitrobenzoic Acid and Its Derivatives in Chemical Science

Medicinal Chemistry and Pharmaceutical Research

The utility of 3-methoxy-4-nitrobenzoic acid as a starting material in the development of new therapeutic agents is a subject of ongoing research. Its derivatives have been investigated for a range of pharmacological activities, demonstrating the compound's importance in the drug discovery pipeline.

Precursors for Drug Synthesis: Therapeutic Targets and Efficacy Profiling

This compound serves as a crucial building block for the synthesis of several classes of compounds with potential therapeutic applications. Its chemical structure allows for the introduction of various pharmacophores, enabling the fine-tuning of biological activity and the targeting of specific therapeutic pathways.

This compound has been utilized in the synthesis of derivatives of Vorozole (B144775), a non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in combating estrogen-receptor-positive breast cancers. The synthesis of Vorozole derivatives often involves multi-step reactions where the substituted benzoic acid core of this compound provides the necessary scaffold for building the final complex molecule.

While direct synthesis from this compound is not explicitly detailed in available research, its isomer, 4-methoxy-3-nitrobenzoic acid, has been used in the synthesis of aniline (B41778) mustard analogues with potential anti-tumor activity. Aniline mustards are a class of alkylating agents that have been historically used in cancer chemotherapy. The general structure of these compounds allows for modifications on the aromatic ring to influence their reactivity and selectivity. The synthesis of such analogues from substituted benzoic acids highlights the potential for similar derivatives to be prepared from this compound, aiming to modulate the electronic and steric properties of the resulting mustard agents for improved therapeutic profiles.

Quinazolinone derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including potent anticancer effects. The synthesis of these compounds often involves the condensation of an anthranilic acid derivative with a suitable carboxylic acid or its derivative. While a direct synthesis of a quinazolinone derivative from this compound is not prominently featured in the reviewed literature, the use of substituted nitrobenzoic acids in their synthesis is established. For instance, research has shown that quinazolinone derivatives bearing a nitrobenzoic acid substituent exhibit notable biological activity. This suggests the potential of this compound to serve as a precursor for novel quinazolinone-based anticancer agents, where the methoxy (B1213986) and nitro groups could influence the pharmacological properties of the final compounds.

| Derivative Class | Therapeutic Target/Mechanism | Key Research Finding |

| Quinazolinones | Various, including enzyme inhibition | The substitution pattern on the quinazoline (B50416) core, including moieties derived from substituted benzoic acids, significantly impacts their anticancer activity. nih.gov |

Substituted benzoic acid esters and other derivatives have been investigated for their antifungal properties. Studies on various ester derivatives of benzoic acid have demonstrated that structural modifications, including the nature and position of substituents on the aromatic ring, can significantly influence their activity against fungal pathogens like Candida albicans. For example, the presence of a nitro group has been shown to be a feature in some antifungal benzoate (B1203000) derivatives. This indicates that esters and other derivatives of this compound could be promising candidates for the development of new antifungal agents.

| Compound Class | Fungal Strain(s) | Key Finding |

| Benzoic acid esters | Candida albicans | The antifungal effect is dependent on the structural variation of the ester derivatives. nih.gov |

| 3-methyl-4-nitrobenzoate derivates | Candida species | Showed promising antifungal activity, with the bioactivity being influenced by the ester chain length. researchgate.net |

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological and pathological processes. Modulation of AhR activity is a promising strategy for the treatment of various diseases, including cancer and inflammatory conditions. A compound with a similar name, 3'-methoxy-4'-nitroflavone (B1677366), has been identified as an antagonist of the aryl hydrocarbon receptor. cymitquimica.com Flavones are a class of flavonoids, and their synthesis can involve the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). While a direct synthesis of 3'-methoxy-4'-nitroflavone from this compound is not explicitly described, the structural similarity suggests a potential synthetic relationship, where the benzoic acid could be converted to a corresponding benzaldehyde or acetophenone precursor. chemicalbook.com This highlights a potential route through which derivatives of this compound could be explored as modulators of the AhR pathway.

| Compound | Receptor | Activity Profile |

| 3'-Methoxy-4'-nitroflavone | Aryl Hydrocarbon Receptor (AhR) | Acts as an antagonist, enhancing Cyp1a1 transcription through a dioxin-responsive element-dependent mechanism. cymitquimica.com |

STING Agonists and NanoBRET Probes

While the direct application of this compound in the synthesis of STING (Stimulator of Interferon Genes) agonists is not prominently documented in publicly available research, its utility as a versatile chemical intermediate is well-established. This is particularly evident in the development of sophisticated biochemical tools such as NanoBRET probes, which are crucial for studying protein-protein interactions and target engagement in live cells.

One notable application of this compound is in the synthesis of a cell-permeable NanoBRET probe for Polo-like kinase 1 (PLK1), a key regulator of mitosis and a significant target in oncology research. The synthesis involves a HATU-mediated coupling of this compound with tert-butyl 4-aminopiperidine-1-carboxylate. The resulting product is then reduced to its corresponding aniline derivative, which serves as a crucial intermediate in the construction of the final NanoBRET probe. nih.gov This probe enables the measurement of PLK1 target engagement within living cells, providing valuable insights for drug development. nih.gov

The following table outlines the initial steps in the synthesis of the PLK1 NanoBRET probe intermediate, highlighting the role of this compound.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound, tert-butyl 4-aminopiperidine-1-carboxylate | HATU, DIPEA, DMF | tert-butyl 4-(3-methoxy-4-nitrobenzamido)piperidine-1-carboxylate | Amide bond formation |

| 2 | tert-butyl 4-(3-methoxy-4-nitrobenzamido)piperidine-1-carboxylate | Hydrazine hydrate, Raney-Nickel, Ethanol | tert-butyl 4-(4-amino-3-methoxybenzamido)piperidine-1-carboxylate | Reduction of the nitro group to an amine |

Albicidin Derivatives as Antibiotics

Albicidin is a potent antibiotic produced by the bacterium Xanthomonas albilineans, which exhibits significant activity against a range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase. nih.govnih.gov The unique structure of albicidin, primarily composed of p-aminobenzoic acid units, has made it an attractive scaffold for the development of novel antibiotic derivatives. fu-berlin.de

While extensive research has been conducted on the synthesis of albicidin analogs to improve their pharmacological properties, a direct role for this compound as a starting material or key intermediate in these syntheses is not explicitly detailed in the current body of scientific literature. The focus of synthetic efforts has been on modifying the N-terminal fragment and other building blocks of the natural product to enhance potency and overcome resistance. nih.govnih.gov For instance, derivatives have been created by substituting the p-coumaric acid moiety with other aromatic acids to explore the structure-activity relationship. nih.gov Although this compound possesses a substituted benzene (B151609) ring that is a common feature in bioactive molecules, its specific incorporation into the albicidin backbone has not been reported.

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies focusing on a broad library of derivatives originating directly from this compound are not extensively documented, its use as a precursor in the synthesis of bioactive molecules allows for an indirect understanding of its contribution to biological activity.

For example, in the synthesis of novel amino/nitro-substituted 3-arylcoumarins as antibacterial agents, the substitution pattern on the aryl ring, which can be derived from precursors like this compound, was found to be crucial for activity against Staphylococcus aureus. acs.org The position of substituents such as nitro, methoxy, and amino groups on the coumarin (B35378) scaffold directly impacts the antibacterial efficacy. acs.org

The general principles of SAR often highlight the importance of electronic and steric factors. For instance, the methoxy group (-OCH3) is an electron-donating group that can influence the electron density of the aromatic ring, potentially affecting binding interactions with biological targets. The nitro group (-NO2) is a strong electron-withdrawing group, which can also modulate the molecule's properties. The relative positions of these groups, as in this compound, create a specific electronic and steric profile that can be exploited in the design of new bioactive compounds.

In Silico Drug Discovery: Molecular Docking and ADME Predictions

In silico methods, such as molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are integral to modern drug discovery. These computational tools allow for the virtual screening of compounds and the prediction of their pharmacokinetic profiles, saving time and resources.

ADME prediction tools can assess the drug-likeness of virtual compounds based on parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Derivatives of this compound would be evaluated for their potential to be orally bioavailable and to have favorable metabolic stability. For example, the presence of the carboxylic acid group would influence the compound's pKa and solubility.

The table below illustrates a hypothetical in silico analysis for a generic derivative of this compound.

| Parameter | Predicted Property | Implication for Drug Discovery |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five, potential for good oral absorption. |

| logP | < 5 | Optimal lipophilicity for cell membrane permeability. |

| Hydrogen Bond Donors | < 5 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral bioavailability. |

| Binding Affinity (Docking Score) | High negative value | Strong predicted interaction with the target protein. |

Materials Science and Advanced Functional Materials

Integration into Nanocomposites for Specific Applications

This compound has been utilized in the field of materials science, particularly in the development of functional nanocomposites. One notable application is its use in conjunction with Cadmium Selenide (CdSe) quantum dots (QDs) for the detection of nitroaromatic compounds. fishersci.ca

In this application, CdSe QDs are capped with a polyamidoamine (PAMAM) dendrimer that has a 1,12-diaminododecane (B1677605) core. The surface of this nanocomposite is then functionalized with this compound. The presence of the nitro group on the benzoic acid moiety is believed to play a role in the selective detection of other nitroaromatic compounds through specific interactions, potentially involving π-π stacking or other non-covalent forces. The quantum dots serve as fluorescent probes, and the binding of the target nitroaromatic analyte to the functionalized nanocomposite leads to a change in the fluorescence signal, allowing for sensitive detection.

The table below summarizes the components of this nanocomposite sensor and their respective functions.

| Component | Function |

| Cadmium Selenide (CdSe) Quantum Dots | Fluorescent signaling unit. |

| Polyamidoamine (PAMAM) Dendrimer | Scaffold for capping the quantum dots and providing a platform for functionalization. |

| 1,12-diaminododecane Core | Core of the dendrimer structure. |

| This compound | Surface functionalization agent for selective recognition of nitroaromatic compounds. |

Polymer Chemistry: Enhancing Material Properties

The application of this compound in polymer chemistry is an area of potential development, although it is not as extensively documented as its use in other fields. In principle, the functional groups of this compound—the carboxylic acid, methoxy, and nitro groups—offer several possibilities for its incorporation into polymer structures to enhance their properties.

The carboxylic acid group can be used for polymerization reactions, such as polyesterification or polyamidation, allowing the molecule to be integrated into the main chain of a polymer. Alternatively, it can be used to functionalize existing polymers by forming ester or amide linkages. The presence of the aromatic ring can contribute to the thermal stability and mechanical strength of the resulting polymer. The methoxy and nitro groups can impart specific functionalities to the polymer, such as altering its solubility, refractive index, or its ability to interact with other molecules or surfaces.

While a closely related compound, 3-methyl-4-nitrobenzoic acid, has been noted for its potential to enhance thermal stability and mechanical strength when incorporated into polymer formulations, specific research detailing these effects for this compound is less prevalent. nbinno.com However, the similar structural features suggest that this compound could also be a valuable component in the design of high-performance polymers.

Optoelectronic Applications (via related compounds)

While this compound itself has been utilized in the specific application of detecting nitroaromatic compounds with Cadmium Selenide (CdSe) quantum dots, its broader potential in optoelectronics is best understood through the study of related nitroaromatic compounds. The key to the optoelectronic properties of these materials lies in their molecular structure, often featuring a "push-pull" system where electron-donating groups (like a methoxy group) and electron-withdrawing groups (like a nitro group) are attached to a π-conjugated system, such as a benzene ring. This arrangement facilitates intramolecular charge transfer, a critical factor for nonlinear optical (NLO) activity.

Organic compounds with significant NLO properties are crucial for the development of technologies in optoelectronics, including optical data storage and image processing. Research has shown that materials incorporating nitrobenzoic acid derivatives can exhibit these desirable NLO effects. For instance, 4-Nitrobenzoic acid (4-NBA) has been investigated for its linear and third-order nonlinear optical properties, demonstrating effects like reverse saturable absorption and self-defocusing of laser beams. Scientists have also harnessed p-Nitrobenzoic acid (PNBA) in the design and fabrication of functional optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of both donor and acceptor groups in these molecules is a key structural factor that can trigger optical nonlinearity.

The synthesis of novel NLO materials often involves the strategic combination of different organic molecules to create non-centrosymmetric crystal structures, which are necessary for second-order NLO activity. The unique electronic properties imparted by the nitro group make nitrobenzoic acid derivatives attractive scaffolds in the development of these advanced materials.

Table 1: Optoelectronic Applications of Related Nitrobenzoic Acid Derivatives

| Compound | Application Area | Observed Property/Function | Reference |

|---|---|---|---|

| 4-Nitrobenzoic acid (4-NBA) | Nonlinear Optics | Exhibits third-order NLO effects (reverse saturable absorption, self-defocusing). | |

| p-Nitrobenzoic acid (PNBA) | Device Fabrication | Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). | |

| Nitroaromatic Compounds (General) | Materials Science | Serve as building blocks for novel functional materials with NLO properties due to "push-pull" electronic systems. | |

| This compound | Sensing | Used in nanocomposites for the detection of nitroaromatic compounds. |

Catalysis Research

The application of this compound and its isomers in catalysis is primarily as precursors or promoters rather than as direct catalytic agents. The reactivity of the functional groups on the aromatic ring allows these molecules to be transformed into more complex structures that can participate in or facilitate chemical reactions.

Research has demonstrated that related nitrobenzoic acids can function as effective catalysts in certain organic syntheses. For example, p-Nitrobenzoic acid has been identified as a versatile Brønsted organic acid promoter for the preparation of 1,5-benzodiazepine derivatives. In this context, it acts as a catalyst to facilitate the condensation reaction between o-phenylenediamines and ketones under mild, ambient temperature conditions.

Furthermore, nitrobenzoic acids serve as important substrates in catalytic reduction reactions. The selective reduction of the nitro group to an amine is a crucial transformation in the synthesis of many industrially significant compounds, including dyes and pharmaceuticals. For instance, the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid has been achieved using rhodium(I) complexes under water-gas shift reaction conditions. These catalytic systems show high chemoselectivity, reducing the aromatic nitro group while leaving the carboxylic group intact. This compound can similarly serve as a precursor, where its nitro group is reduced to form 3-methoxy-4-aminobenzoic acid, a valuable intermediate in various synthetic pathways.

The structural features of this compound and its derivatives make them valuable components in the design of ligands for metal-catalyzed reactions. The carboxylate group of nitrobenzoic acids offers versatile coordination modes, enabling them to bind to metal centers in various ways. This versatility allows for the synthesis of a wide range of coordination complexes with potentially unique catalytic properties.

The electronic properties imparted by the nitro and methoxy substituents on the benzene ring are crucial in ligand design. These groups can modulate the electron density at the metal center, thereby fine-tuning the catalytic activity and selectivity of the resulting metal complex. The unique electronic and steric properties of substituted nitrobenzoic acids make them an interesting scaffold for designing new and functional ligands.

A practical example is the use of 4-Methoxy-3-nitrobenzoic acid, an isomer of the title compound, in the synthesis of a BIPHEP (2,2′-bis(diphenylphosphino)biphenyl) derivative. This derivative functions as a precatalyst for the reductive coupling of butadiene to aldehydes, highlighting how a nitrobenzoic acid structure can be a foundational element in the creation of a sophisticated catalytic system. The versatility of nitrobenzoic acid derivatives as ligands contributes to the development of novel coordination compounds and metal catalysts for a broad spectrum of chemical transformations.

Agrochemical Applications: Design and Efficacy of Pesticide/Herbicide Precursors

Benzoic acid derivatives are a well-established class of compounds in the agrochemical industry, known for their biological activities. While direct application of this compound as a pesticide is not documented, its structural motifs—the methoxybenzoic acid core and the nitroaromatic functionality—are found in various agrochemically active molecules, positioning it as a valuable precursor.

Methoxybenzoic acid serves as a key building block for creating targeted and effective agricultural products. Its structure can be modified to enhance the efficacy and specificity of active ingredients, leading to advanced pesticides and plant growth regulators. For example, 3,6-dichloro-2-methoxybenzoic acid (known as Dicamba) is a widely used selective herbicide. A related compound, 3-Methoxy-4-methylbenzoic acid, also finds applications in the synthesis of agrochemicals.

The broader family of benzoic acid compounds has been investigated for various biological activities, including herbicidal and antibacterial effects. Research into the agricultural bioactivity of a related compound, 3-bromo-4-methoxybenzoic acid, has shown it to possess inhibitory effects against various plant pathogens and weeds, as well as plant growth-regulating properties. This indicates that the methoxybenzoic acid skeleton is a promising scaffold for the development of new agrochemicals.

Table 2: Agrochemical Relevance of Related Benzoic Acid Derivatives

| Compound | Agrochemical Class | Significance/Use |

|---|---|---|

| 3-Methoxybenzoic Acid | Intermediate | A key building block for synthesizing advanced pesticides and plant growth regulators. |

| 3,6-dichloro-2-methoxybenzoic acid (Dicamba) | Herbicide | A selective, systemic herbicide used for post-emergence weed control. |

| 3-bromo-4-methoxybenzoic acid | Experimental Agrochemical | Shows inhibitory effects on pathogenic bacteria and various weeds. |

| 3-Methoxy-4-methylbenzoic acid | Intermediate | Used in the synthesis of agrochemicals. |

Environmental Fate and Degradation Studies of Nitroaromatic Carboxylic Acids

Biodegradation Pathways of Nitroaromatic Compounds

The microbial degradation of nitroaromatic compounds can proceed through two primary routes: oxidative and reductive pathways. The specific pathway utilized by microorganisms is dependent on the structure of the compound, the microbial species involved, and the prevailing environmental conditions (e.g., aerobic or anaerobic).

Oxidative Pathways: Under aerobic conditions, bacteria can initiate the degradation of nitroaromatic compounds by employing monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols or protocatechuates. This hydroxylation can result in the removal of the nitro group as nitrite (B80452). For instance, the biodegradation of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound structurally similar to 3-Methoxy-4-nitrobenzoic acid, often proceeds via O-demethylation to form protocatechuic acid, which is then funneled into central metabolic pathways. researchgate.netnih.gov Another potential oxidative transformation is decarboxylation, as observed in the conversion of vanillate (B8668496) to guaiacol. nih.gov

Reductive Pathways: In anaerobic environments, the primary mechanism of biodegradation involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.gov This reduction is often a cometabolic process, meaning the microorganism does not derive energy from the transformation. The resulting aromatic amines are often more persistent and can be more toxic than the parent nitroaromatic compound. Anaerobic bacteria, such as those from the genera Eubacterium and Acetobacterium, have been shown to metabolize methoxybenzoic acids through O-demethylation, converting the methoxy (B1213986) group to a hydroxyl group. nih.gov

While specific studies on the biodegradation of this compound are limited, it is plausible that its degradation would involve a combination of these pathways. Initial O-demethylation of the methoxy group could occur, followed by either oxidative ring cleavage or reduction of the nitro group, depending on the microbial community and redox conditions.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to microbial processes, nitroaromatic carboxylic acids can be transformed in the environment through abiotic mechanisms, primarily photolysis and hydrolysis.

Photolysis: Photodegradation occurs when these compounds absorb light, leading to their chemical alteration. The rate and products of photolysis are influenced by factors such as the wavelength of light, the presence of photosensitizers (like dissolved organic matter), and the chemical structure of the compound. mdpi.com For nitroaromatic compounds, photolysis can involve the reduction of the nitro group or hydroxylation of the aromatic ring. nih.gov The methoxy group on this compound may also be susceptible to photochemical cleavage.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain functional groups. While the aromatic ether linkage in this compound is generally stable, the ester linkage in some related nitroaromatic compounds can be susceptible to hydrolysis, particularly under extreme pH conditions. umn.edu However, for many nitroaromatic compounds, hydrolysis is not considered a major degradation pathway under typical environmental conditions. nih.gov

The following table summarizes the potential abiotic degradation pathways for this compound.

| Degradation Mechanism | Description | Influencing Factors | Potential Transformation of this compound |

| Photolysis | Degradation initiated by the absorption of light energy. | Wavelength and intensity of light, pH, presence of photosensitizers (e.g., dissolved organic matter). | Reduction of the nitro group, hydroxylation of the aromatic ring, cleavage of the methoxy group. |

| Hydrolysis | Chemical breakdown of a compound due to reaction with water. | pH, temperature. | Generally considered a minor pathway for the aromatic ether linkage under typical environmental conditions. |

Formation and Environmental Significance of Degradation Products

The degradation of this compound, whether through biotic or abiotic pathways, will result in the formation of various intermediate and final products. The environmental significance of these products depends on their own toxicity, persistence, and mobility.

Based on the degradation pathways of structurally related compounds, potential degradation products of this compound could include:

Protocatechuic acid (3,4-dihydroxybenzoic acid): Formed via O-demethylation of the methoxy group. This compound is generally considered to be readily biodegradable. researchgate.net

4-Amino-3-methoxybenzoic acid: Formed through the reduction of the nitro group. Aromatic amines can be more persistent and potentially more toxic than their nitroaromatic precursors.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Potentially formed through denitration. Vanillic acid is a naturally occurring compound and is generally biodegradable. nih.govwikipedia.org

Guaiacol (2-methoxyphenol): Could be formed through decarboxylation. nih.gov

Phenolic compounds and ring-cleavage products: Further degradation of the aromatic ring would lead to the formation of various aliphatic acids, which can eventually be mineralized to carbon dioxide and water. nih.gov

The formation of more persistent and toxic intermediates, such as aromatic amines, is a significant concern in the environmental fate of nitroaromatic compounds. The accumulation of these degradation products could have long-term adverse effects on ecosystems.

Analytical Methodologies for Environmental Monitoring of Nitroaromatic Metabolites

Effective monitoring of this compound and its degradation products in environmental matrices such as water and soil is crucial for assessing its environmental impact. A variety of analytical techniques are available for the detection and quantification of nitroaromatic compounds and their metabolites.

Sample Preparation: Environmental samples often require a pre-treatment step to extract and concentrate the analytes of interest. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). epa.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a widely used technique for separating nitroaromatic compounds and their polar metabolites. epa.govresearchgate.net Gas chromatography (GC) can also be employed, often requiring derivatization of the analytes to increase their volatility. nih.gov

Detection:

UV-Visible Spectroscopy: Many aromatic compounds, including nitroaromatics, absorb ultraviolet or visible light, allowing for their detection and quantification following chromatographic separation. epa.gov

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., HPLC-MS or GC-MS) provides high sensitivity and selectivity, enabling the identification and quantification of trace levels of contaminants and their degradation products. researchgate.netmdpi.comnih.gov Mass spectrometry is particularly valuable for the structural elucidation of unknown metabolites.

The following table provides an overview of common analytical methods for monitoring nitroaromatic compounds.

| Analytical Technique | Principle | Advantages | Common Applications |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Suitable for polar and non-volatile compounds, versatile. | Quantification of parent compounds and polar metabolites in water and soil extracts. researchgate.net |

| Gas Chromatography (GC) | Separation based on the partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High resolution for volatile and semi-volatile compounds. | Analysis of less polar nitroaromatics; may require derivatization for polar metabolites. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and selectivity, provides structural information. | Identification of unknown degradation products, trace-level quantification. researchgate.netnih.gov |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research can employ generative AI models to design vast virtual libraries of derivatives. These models, trained on existing datasets of active pharmaceutical ingredients, can propose novel structures with optimized properties. sjf.ch Machine learning algorithms can then predict the bioactivity, pharmacokinetics, and toxicity profiles of these computer-generated compounds, significantly reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Key applications could include: